3-Bromo-2,5-difluoro-4-methylaniline
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Overview
Description
3-Bromo-2,5-difluoro-4-methylaniline is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups
Scientific Research Applications
3-Bromo-2,5-difluoro-4-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-4-methylaniline, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Aniline derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that aniline derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Aniline derivatives can be involved in various biochemical reactions, including those in the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2456±350 °C and a density of 1674±006 g/cm3 .
Result of Action
The compound’s involvement in various chemical reactions suggests it could influence the synthesis of other compounds and potentially affect cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluoro-4-methylaniline. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcomes of its interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoro-4-methylaniline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination under controlled conditions . The reaction conditions often include the use of bromine and fluorine sources, along with catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-methylaniline: Lacks the fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
3-Bromo-2,5-difluoro-4-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-2,5-difluoro-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFNTHZRYXKNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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